

A Spectroscopic Comparison of 1-Phenylhexan-3-one and Its Positional Isomers

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Compound of Interest

Compound Name: 1-Phenylhexan-3-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **1-phenylhexan-3-one** and its positional isomers. The differentiation of these closely related compounds is crucial in various fields, including synthetic chemistry, drug discovery, and metabolomics, where precise structural elucidation is paramount. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these isomers.

Introduction to Phenylhexanone Isomers

1-Phenylhexan-3-one belongs to a class of aromatic ketones. Its isomers, which share the same molecular formula ($C_{12}H_{16}O$) and molecular weight (176.25 g/mol), differ in the position of the phenyl group and the carbonyl group along the hexane chain. These structural variations lead to distinct spectroscopic signatures, which can be used for unambiguous identification. This guide focuses on isomers for which experimental data is publicly available.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **1-phenylhexan-3-one** and several of its positional isomers. It is important to note that experimental data for all possible isomers are not readily available in public databases.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	Aromatic Protons	Protons α to Carbonyl	Other Aliphatic Protons	Reference
1-Phenylhexan-1-one	~7.9 (m, 2H), ~7.5 (m, 3H)	~2.9 (t, 2H)	~1.7 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H)	[1]
1-Phenylhexan-2-one	~7.2 (m, 5H)	~3.6 (s, 2H), ~2.4 (t, 2H)	~1.5 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)	[2]
1-Phenylhexan-3-one	~7.2 (m, 5H)	~2.8 (t, 2H), ~2.6 (t, 2H)	~2.4 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H)	[3]
4-Phenylhexan-3-one	~7.2 (m, 5H)	~3.5 (t, 1H), ~2.4 (q, 2H)	~1.8 (m, 2H), ~1.0 (t, 3H), ~0.8 (t, 3H)	[4]
5-Phenylhexan-2-one	~7.2 (m, 5H)	~2.5 (m, 2H), ~2.1 (s, 3H)	~2.8 (m, 1H), ~1.8 (m, 2H), ~1.2 (d, 3H)	[5]
6-Phenylhexan-2-one	~7.2 (m, 5H)	~2.4 (t, 2H), ~2.1 (s, 3H)	~2.6 (t, 2H), ~1.6 (m, 4H)	[6]
6-Phenylhexan-3-one	~7.2 (m, 5H)	~2.4 (q, 2H), ~2.3 (t, 2H)	~2.6 (t, 2H), ~1.8 (m, 2H), ~1.0 (t, 3H)	

Note: Data for some isomers are not readily available in public spectral databases. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	Carbonyl Carbon	Aromatic Carbons	Aliphatic Carbons	Reference
1-Phenylhexan-1-one	~200	~137, ~133, ~128.5, ~128	~38, ~31.5, ~24, ~22.5, ~14	[1]
1-Phenylhexan-2-one	~210	~134, ~129, ~128.5, ~127	~50, ~41, ~26, ~22, ~14	[2]
1-Phenylhexan-3-one	~211	~141, ~128.4, ~128.3, ~126	~45, ~42, ~29, ~17.5, ~13.8	[3]
4-Phenylhexan-3-one	Not available	Not available	Not available	[4]
5-Phenylhexan-2-one	~208	~146, ~128, ~127, ~126	~52, ~35, ~30, ~22, ~21	[7]
6-Phenylhexan-2-one	~209	~142, ~128.4, ~128.2, ~125.7	~43.5, ~35.5, ~31, ~29.8, ~23.5	[6]
6-Phenylhexan-3-one	~211	~142, ~128.4, ~128.2, ~125.7	~42, ~36, ~35.5, ~31, ~26, ~8	

Note: Complete peak assignments are not always available in the source data.

Table 3: Key IR Absorption Bands (in cm^{-1})

Isomer	C=O Stretch	C-H (Aromatic)	C-H (Aliphatic)	Reference
1-Phenylhexan-1-one	~1685	~3060	~2950, ~2870	[1]
1-Phenylhexan-2-one	~1715	~3030	~2960, ~2870	[2]
1-Phenylhexan-3-one	~1715	~3030	~2960, ~2870	[3]
4-Phenylhexan-3-one	~1710	~3030	~2960, ~2870	[4]
5-Phenylhexan-2-one	~1715	Not available	Not available	[5]
6-Phenylhexan-2-one	~1715	Not available	Not available	[6]
6-Phenylhexan-3-one	~1710	Not available	Not available	

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions	Reference
1-Phenylhexan-1-one	176	120, 105, 77	[1]
1-Phenylhexan-2-one	176	91, 85, 57	[2]
1-Phenylhexan-3-one	176	105, 91, 77	[3]
4-Phenylhexan-3-one	176	147, 119, 91	[4]
5-Phenylhexan-2-one	176	105, 91, 43	[5]
6-Phenylhexan-2-one	176	104, 91, 58	[6]
6-Phenylhexan-3-one	176	104, 91, 71	

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenylhexanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the neat sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard ($\delta = 0.0$ ppm).
- **^1H NMR Spectroscopy:** Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same instrument, usually at a frequency of 75 or 100 MHz. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty salt plates or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

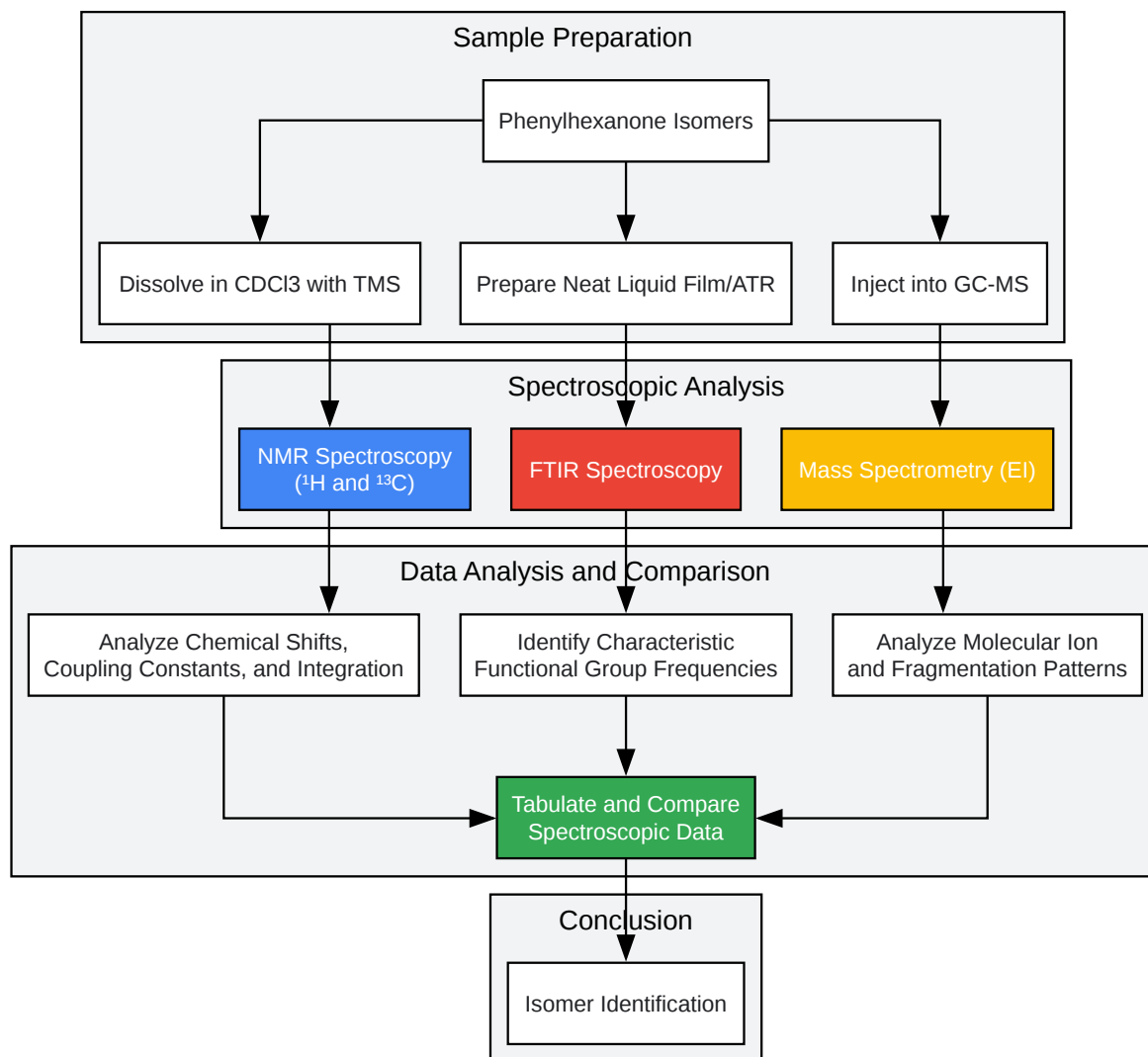
- **Sample Introduction and Ionization:** Samples are typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. Electron Ionization (EI) at 70 eV is the most common ionization method for these types of molecules.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of **1-phenylhexan-3-one** isomers.

Workflow for Spectroscopic Comparison of Phenylhexanone Isomers



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